![molecular formula C19H16N4O2S2 B3202647 N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide CAS No. 1021212-19-0](/img/structure/B3202647.png)
N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
Overview
Description
N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has attracted considerable attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Scientific Research Applications
- The compound’s unique structure makes it a potential candidate for drug design. Researchers investigate its interactions with biological targets, aiming to develop novel pharmaceuticals. For instance, it could serve as a scaffold for kinase inhibitors or other therapeutics .
- Leveraging the inactive group strategy, scientists have identified 3-(2-pyridyl)-benzothiazol-2-one (a derivative of this compound) as a promising lead scaffold for herbicides. This approach capitalizes on benzothiazole, commonly found in existing herbicides, to create new effective weed control agents .
- Researchers have synthesized a series of 3-(benzothiazol-2-yl) coumarin derivatives as potential MEK inhibitors. These compounds are obtained through condensation, cyanation, hydrolyzation, and esterification. Investigating their efficacy against MEK pathways could yield valuable insights for cancer therapy .
- Novel photochromic compounds, such as 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] , have been synthesized. These exhibit luminescence properties in both cyclic and merocyanine forms. Understanding their behavior under light exposure contributes to materials science and optoelectronics .
- The compound’s 6-endo-dig halocyclization reaction has been explored for the synthesis of pyrimidobenzothiazoles. Researchers have developed effective strategies to access these heterocyclic structures, expanding the toolbox for organic chemists .
Medicinal Chemistry and Drug Development
Herbicide Development
MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Inhibition
Photochromic Materials
Organic Synthesis and Reaction Development
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-17(21-19-20-13-5-1-2-6-16(13)27-19)8-3-11-23-18(25)10-9-14(22-23)15-7-4-12-26-15/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGJYBFHKELGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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